molecular formula C9H3BrF6O2 B1283071 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid CAS No. 210491-38-6

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

Cat. No.: B1283071
CAS No.: 210491-38-6
M. Wt: 337.01 g/mol
InChI Key: ISXFFWSLEJLRHB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₉H₃BrF₆O₂ It is characterized by the presence of bromine and trifluoromethyl groups attached to a benzoic acid core

Scientific Research Applications

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes. Additionally, this compound can influence metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid typically involves the bromination of 2,6-bis(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6O2/c10-3-1-4(8(11,12)13)6(7(17)18)5(2-3)9(14,15)16/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXFFWSLEJLRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.